molecular formula C14H8F3NO4 B6407151 3-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1237091-65-4

3-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6407151
CAS No.: 1237091-65-4
M. Wt: 311.21 g/mol
InChI Key: KLHBOBRDIYGDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid: is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including nitration, trifluoromethylation, and carboxylation reactionsThe final step involves the carboxylation of the biphenyl derivative to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Substitution: The carboxylic acid group can be esterified or amidated under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold in medicinal chemistry.

Industry: In the materials science industry, the compound is explored for its potential use in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation .

Mechanism of Action

The mechanism by which 3-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid exerts its effects is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties, enhancing its interaction with biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating binding to enzymes or receptors .

Comparison with Similar Compounds

  • 3-Nitrobenzotrifluoride
  • 4-Nitro-3-(trifluoromethyl)benzoic acid
  • 3-Nitro-5-(trifluoromethyl)benzoic acid

Comparison: Compared to these similar compounds, 3-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its binding affinity and specificity in biological applications .

Properties

IUPAC Name

2-nitro-4-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-11(13(19)20)12(7-9)18(21)22/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHBOBRDIYGDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691155
Record name 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237091-65-4
Record name 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.